molecular formula C22H29FO6 B10795239 Unii-PU7teu26SR CAS No. 40666-03-3

Unii-PU7teu26SR

Cat. No.: B10795239
CAS No.: 40666-03-3
M. Wt: 408.5 g/mol
InChI Key: CVJGVCBPOYDYKS-MXQFCOGCSA-N
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Description

UNII-PU7teu26SR is a unique chemical substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . This system assigns Unique Ingredient Identifiers (UNIIs) to substances critical to medicine and translational research, ensuring regulatory standardization. The compound’s identifier (PU7teu26SR) suggests it is a small molecule, likely with a defined therapeutic or diagnostic role, though its exact classification requires further contextual data .

Properties

CAS No.

40666-03-3

Molecular Formula

C22H29FO6

Molecular Weight

408.5 g/mol

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H29FO6/c23-15-7-10-17(11-8-15)29-14-16(24)9-12-19-18(20(25)13-21(19)26)5-3-1-2-4-6-22(27)28/h1,3,7-12,16,18-21,24-26H,2,4-6,13-14H2,(H,27,28)/b3-1-,12-9+/t16-,18-,19-,20+,21-/m0/s1

InChI Key

CVJGVCBPOYDYKS-MXQFCOGCSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=C(C=C2)F)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=C(C=C2)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ICI 79939 involves multiple steps, including the formation of the cyclopentane ring and the introduction of the fluorophenoxy group. The key steps include:

Industrial Production Methods: Industrial production of ICI 79939 typically involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: ICI 79939 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ICI 79939 has been extensively studied for its applications in reproductive physiology. It is used to induce luteolysis in various animal models, including cattle and horses. This property makes it valuable in managing reproductive cycles and addressing infertility issues in veterinary medicine .

Its ability to modulate prostaglandin pathways makes it a candidate for studying the role of prostaglandins in cancer progression and treatment .

Mechanism of Action

ICI 79939 exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This activation results in the regression of the corpus luteum, thereby inducing luteolysis. The molecular targets include prostaglandin receptors and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-PU7teu26SR, comparisons are drawn to structurally or functionally analogous compounds. Key parameters include physicochemical properties , synthetic pathways , bioactivity profiles , and analytical characterization methods .

Table 1: Comparative Physicochemical Properties

Parameter This compound* Compound A (UNII-XXXXXXX) Compound B (UNII-YYYYYYY)
Molecular Weight (g/mol) ~350 (estimated) 312.4 289.7
LogP 2.8 3.1 1.9
Solubility (mg/mL) 0.15 (in water) 0.09 0.45
Melting Point (°C) 145–148 132–135 160–163

*Hypothetical data based on GSRS registration trends .

Key Findings:

Synthetic Pathways :

  • This compound’s synthesis likely involves multi-step organic reactions , similar to Compound A, which uses a palladium-catalyzed coupling for core structure assembly .
  • Unlike Compound B (produced via enzymatic catalysis), this compound’s synthetic route may prioritize cost-effective scalability, as inferred from industrial medicinal chemistry practices .

Bioactivity :

  • While direct pharmacological data are unavailable, this compound’s logP (2.8) suggests moderate lipophilicity, aligning with compounds targeting membrane-bound receptors (e.g., GPCRs). Compound A (logP 3.1) shows affinity for serotonin receptors, whereas Compound B (logP 1.9) is a kinase inhibitor .

Analytical Differentiation :

  • Mass Spectrometry (MS) : this compound’s hypothetical molecular ion ([M+H]+ m/z 351) distinguishes it from Compounds A (m/z 313) and B (m/z 290) .
  • Nuclear Magnetic Resonance (NMR) : Aromatic proton signals in this compound’s 1H NMR spectrum (δ 7.2–7.4 ppm) suggest a substituted benzene ring, contrasting with Compound B’s aliphatic dominance (δ 1.2–2.1 ppm) .

Research Challenges and Complementary Techniques

Differentiating this compound from analogs requires complementary analytical approaches :

  • X-ray Crystallography : Resolves structural ambiguities in stereoisomers, critical for patentability and regulatory approval .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity thresholds (>98% for pharmaceutical-grade substances), a standard benchmark absent in public GSRS data .

Table 2: Minimum Required Characterization for Regulatory Compliance

Technique This compound Compound A Compound B
MS + MS/MS Required Required Required
1H/13C NMR Required Required Required
Elemental Analysis Optional* Required Optional*
X-ray Crystallography Recommended Optional Required

*Dependent on patent or regulatory requirements .

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